

(2-Phenylthiazol-4-yl)methanol chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Phenylthiazol-4-yl)methanol

Cat. No.: B1305949

[Get Quote](#)

(2-Phenylthiazol-4-yl)methanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Phenylthiazol-4-yl)methanol is a heterocyclic organic compound featuring a phenyl-substituted thiazole ring with a hydroxymethyl group at the 4-position. The thiazole moiety is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal and anticancer properties. This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of **(2-Phenylthiazol-4-yl)methanol**, drawing from available data and established chemical principles.

Chemical Properties and Structure

(2-Phenylthiazol-4-yl)methanol, with the CAS number 23780-13-4, is a solid at room temperature.^[1] Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ NOS	[1]
Molecular Weight	191.25 g/mol	[1][2]
CAS Number	23780-13-4	[1][2]
Melting Point	65 °C	[1]
Boiling Point (Predicted)	372.2 ± 34.0 °C	[1]
Density (Predicted)	1.264 ± 0.06 g/cm ³	[1]
pKa (Predicted)	13.14 ± 0.10	[1]
SMILES	<chem>OCc1csc(n1)c2ccccc2</chem>	[3]
InChI	InChI=1S/C10H9NOS/c12-7-9-6-13-10(11-9)8-4-2-1-3-5-8/h1-6,12H,7H2	

Structural Elucidation

The structure of **(2-Phenylthiazol-4-yl)methanol** consists of a central five-membered thiazole ring. A phenyl group is attached at the 2-position, and a methanol group (-CH₂OH) is at the 4-position. While a definitive crystal structure is not publicly available, the connectivity is confirmed by its IUPAC name and SMILES notation.

Synthesis

A common and versatile method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis. For **(2-Phenylthiazol-4-yl)methanol**, a plausible synthetic route involves the reaction of a thioamide (thiobenzamide) with an α-haloketone bearing a protected or precursor to the hydroxymethyl group.

A likely laboratory-scale synthesis would involve the reduction of a more stable precursor, such as the corresponding carboxylic acid or its ester. For instance, ethyl 2-phenylthiazole-4-carboxylate can be reduced to **(2-Phenylthiazol-4-yl)methanol**. A similar methodology has been described for the synthesis of the related compound, [2-(Biphenyl-4-yl)-1,3-thiazol-4-

yl]methanol, which utilizes lithium aluminium hydride (LiAlH_4) for the reduction of the ethyl ester.[4]

Experimental Protocol: Reduction of Ethyl 2-Phenylthiazole-4-carboxylate (Hypothetical)

This protocol is based on the synthesis of a structurally related compound and represents a viable method for the preparation of **(2-Phenylthiazol-4-yl)methanol**.

Materials:

- Ethyl 2-phenylthiazole-4-carboxylate
- Lithium aluminium hydride (LiAlH_4)
- Anhydrous tetrahydrofuran (THF)
- 10% Sodium carbonate (Na_2CO_3) solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of ethyl 2-phenylthiazole-4-carboxylate in anhydrous THF is prepared.
- The flask is cooled to 0 °C in an ice bath.
- A solution of lithium aluminium hydride in anhydrous THF is added dropwise to the stirred solution of the ester.
- The reaction mixture is stirred at 0 °C for a specified time, and the progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a 10% aqueous solution of sodium carbonate at 0 °C.

- The resulting mixture is extracted with ethyl acetate.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude **(2-Phenylthiazol-4-yl)methanol** can be purified by column chromatography on silica gel.



[Click to download full resolution via product page](#)

Caption: Hypothetical workflow for the synthesis of **(2-Phenylthiazol-4-yl)methanol**.

Spectroscopic Characterization (Expected)

While specific spectral data for **(2-Phenylthiazol-4-yl)methanol** is not readily available in the public domain, the expected spectroscopic features can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the phenyl ring, the thiazole ring, the methylene group, and the hydroxyl group.

- Phenyl Protons: A multiplet in the aromatic region (δ 7.2-8.0 ppm).
- Thiazole Proton: A singlet for the proton at the 5-position of the thiazole ring.
- Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) for the methylene protons.
- Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbon atoms in the phenyl and thiazole rings, as well as the methylene carbon.

- Phenyl Carbons: Signals in the aromatic region (δ 125-140 ppm).
- Thiazole Carbons: Signals characteristic of the thiazole ring carbons.
- Methylene Carbon (-CH₂OH): A signal in the aliphatic region, typically around δ 60-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

- O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
- C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.
- C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.
- C=N and C=C Stretch (Thiazole and Phenyl rings): Absorptions in the 1400-1600 cm⁻¹ region.
- C-O Stretch: An absorption band in the region of 1000-1200 cm⁻¹.

Mass Spectrometry

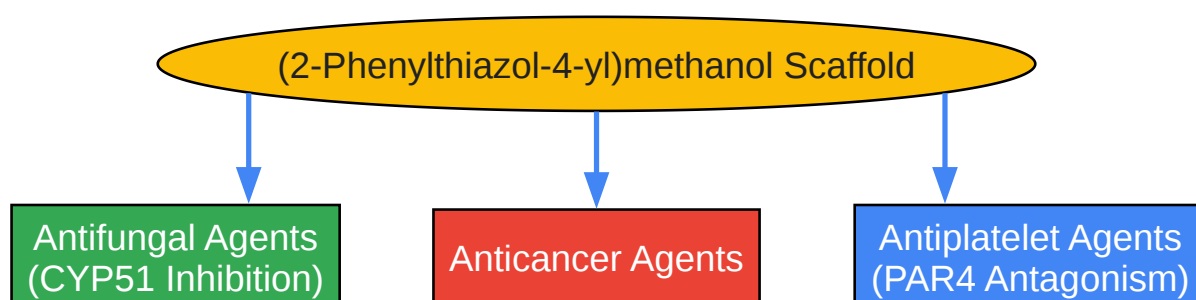
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (191.25 g/mol). The fragmentation pattern would likely involve the loss of the hydroxymethyl group or cleavage of the thiazole ring.

Biological Activity and Potential Applications

While specific biological studies on **(2-Phenylthiazol-4-yl)methanol** are limited, the broader class of 2-phenylthiazole derivatives has attracted significant interest in drug discovery.

- **Antifungal Activity:** Many 2-phenylthiazole derivatives have been investigated as inhibitors of lanosterol 14 α -demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[5] This suggests that **(2-Phenylthiazol-4-yl)methanol** could be a scaffold for the development of new antifungal agents.
- **Anticancer Activity:** Substituted 2-phenylthiazole-4-carboxamides have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[3] This indicates the potential of the 2-phenylthiazole core in the design of novel anticancer drugs.
- **Platelet Aggregation Inhibition:** A patent has disclosed the use of **(2-phenylthiazol-4-yl)methanol** in the synthesis of protease-activated receptor 4 (PAR4) antagonists, which are inhibitors of platelet aggregation and have potential applications in the treatment of thromboembolic disorders.

The potential biological activities of **(2-Phenylthiazol-4-yl)methanol** and its derivatives warrant further investigation to elucidate their mechanisms of action and therapeutic potential.



[Click to download full resolution via product page](#)

Caption: Potential therapeutic applications of the **(2-Phenylthiazol-4-yl)methanol** scaffold.

Conclusion

(2-Phenylthiazol-4-yl)methanol is a molecule of interest due to its thiazole core, a privileged structure in medicinal chemistry. While detailed experimental data for this specific compound is not extensively documented in publicly accessible literature, its synthesis can be approached through established methods like the Hantzsch synthesis or reduction of corresponding esters. The predicted spectroscopic characteristics provide a basis for its identification and characterization. The known biological activities of related 2-phenylthiazole derivatives highlight

the potential of **(2-Phenylthiazol-4-yl)methanol** as a valuable building block for the development of new therapeutic agents, particularly in the areas of antifungal, anticancer, and antiplatelet therapy. Further research is warranted to fully explore its chemical and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2-Phenylthiazol-4-yl)methanol chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1305949#2-phenylthiazol-4-yl-methanol-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com